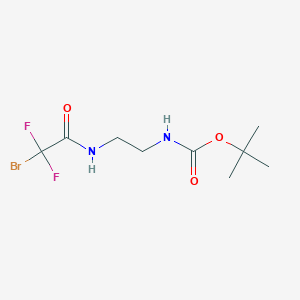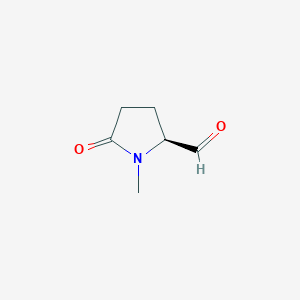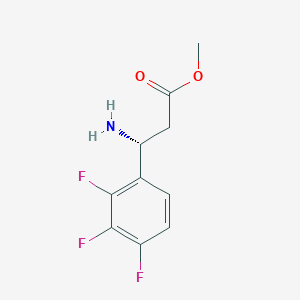
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrF2N2O3. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and carbamate functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromoethyl)carbamate: Similar in structure but lacks the difluoroacetamido group, making it less reactive.
Ethyl bromodifluoroacetate: Contains a bromodifluoroacetate group but lacks the carbamate functionality, leading to different reactivity and applications.
Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar in structure but contains an ethoxy group instead of the difluoroacetamido group, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Eigenschaften
Molekularformel |
C9H15BrF2N2O3 |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
LGQPXGWTFUETNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)



![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)


![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)



![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

